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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110

Introduction

4-Aminoisoxazole hydrochloride serves as a privileged scaffold in medicinal chemistry,
offering a versatile template for the design and synthesis of novel therapeutic agents. The
isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms,
imparts unigue physicochemical properties to molecules, including the potential for various
non-covalent interactions. This, combined with the reactive amino group at the 4-position,
allows for diverse chemical modifications, leading to the development of compounds with a
broad spectrum of biological activities. Derivatives of 4-aminoisoxazole have shown promise in
targeting a range of diseases, including inflammatory conditions, neurological disorders, and
cancer.

Application Notes

This document provides an overview of the applications of the 4-aminoisoxazole scaffold in
drug discovery, with a focus on its utility in developing Janus kinase 3 (JAK3) inhibitors, a-
amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators,
anticonvulsants, and anticancer agents.

Janus Kinase 3 (JAK3) Inhibitors for Inflammatory
Diseases

The 4-aminoisoxazole core has been successfully employed in the development of selective
inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several
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cytokines crucial for immune cell function.[1] Dysregulation of the JAK-STAT pathway is
implicated in various autoimmune and inflammatory diseases.[2] By targeting JAKS, it is
possible to modulate the immune response, offering a therapeutic strategy for conditions such
as rheumatoid arthritis and psoriasis.

AMPA Receptor Modulators for Neurological Disorders

Derivatives of 4-aminoisoxazole have been investigated as modulators of the a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast
excitatory synaptic transmission in the central nervous system.[3] Positive allosteric modulators
(PAMs) of the AMPA receptor can enhance synaptic plasticity and have therapeutic potential for
treating cognitive disorders and depression.[4][5] The isoxazole scaffold contributes to the
binding and modulatory activity at the receptor.[3]

Anticonvulsant Agents for Epilepsy

The structural features of the 4-aminoisoxazole scaffold have been exploited to synthesize
compounds with significant anticonvulsant properties. These derivatives have shown efficacy in
preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous
pentylenetetrazole (scPTZ) seizure tests.[6][7] The mechanism of action for these compounds
IS an area of ongoing investigation.

Anticancer Agents Targeting Cell Proliferation and
Apoptosis

The 4-aminoisoxazole framework has been utilized to create novel anticancer agents that can
inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[8][9]
These compounds have demonstrated cytotoxic activity against various cancer cell lines, and
mechanistic studies have indicated their ability to activate caspase cascades, which are central
to the apoptotic process.[10][11]

Quantitative Data Summary

The following tables summarize the biological activity of representative 4-aminoisoxazole
derivatives.

Table 1. JAK3 Inhibitory Activity
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Modification

. JAK3 IC50 Cellular Assay
Compound ID on 4-amino Reference
(nM) IC50 (nM)
group
Pyrimidine
1 o 3.4 5.2 [12]
derivative
Pyrrolopyrimidine
2 Y _ _py 1.1 2.8 [13]
derivative
Table 2: AMPA Receptor Modulatory Activity
Modification
. EC50 / IC50
Compound ID on 4-amino Assay Type (M) Reference
group -
Biarv] sulf Positive
iarylpropylsulfo
3 )./p by Allosteric 1.3 [5]
namide
Modulator
Negative o
Isoxazole- ] Potentiation at
4 _ Allosteric [3]
carboxamide 10+ M
Modulator
Table 3: Anticonvulsant Activity
Modification
. MES ED50 scPTZ ED50
Compound ID on 4-amino Reference
(mglkg) (mglkg)
group
Enaminone
5 o 28.1 - [6]
derivative
N-
6 amylbenzamide 42.98 - [7]

derivative

Table 4: Anticancer Activity
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Modification

Compound ID on 4-amino Cell Line IC50 (pM) Reference
group
Benzopyran-4-
7 ) MDA-MB-231 52-222 [9]
one hybrid
Induces
3,4- _
8 K562 apoptosis at 100 [8]

isoxazolediamide
nM

Experimental Protocols
Synthesis of 4-Aminoisoxazole Hydrochloride

This protocol describes a mild synthesis method for 4-aminoisoxazole hydrochloride.[14]

Step 1: Nitration of Isoxazole

Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

Under controlled temperature, add ammonium nitrate in batches.

After the reaction is complete, pour the mixture into ice water.

Extract the aqueous phase with ethyl acetate.

Combine the organic phases and concentrate to obtain 4-nitroisoxazole.
Step 2: Reduction and Salt Formation

 To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on
carbon.

e Heat and pressurize the mixture to facilitate the reaction.

» After the reaction is complete, cool the mixture to 0-10 °C.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10224329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471682/
https://www.benchchem.com/product/b111110?utm_src=pdf-body
https://www.benchchem.com/product/b111110?utm_src=pdf-body
https://patents.google.com/patent/CN112457268A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« Filter the mixture and wash the solid with glacial ethanol to obtain 4-aminoisoxazole
hydrochloride.

JAK3 Kinase Assay

This protocol outlines a luminescent kinase assay to measure the activity of JAK3 and the
inhibitory potential of 4-aminoisoxazole derivatives.[15][16]

¢ Kinase Reaction:

o Prepare a reaction mixture containing JAK3 kinase buffer (40mM Tris, pH 7.5; 20mM
MgCI2; 0.1mg/ml BSA; 50uM DTT), the 4-aminoisoxazole derivative (test inhibitor) at
various concentrations, and the appropriate substrate (e.g., Poly(Glu:Tyr 4:1)).

o Initiate the reaction by adding ATP.
o Incubate at room temperature for a specified time (e.g., 60 minutes).

e ADP Detection:

[¢]

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

[¢]

Incubate at room temperature for 40 minutes.

[e]

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

o

Incubate at room temperature for 30 minutes.

e Data Analysis:

o Measure luminescence using a luminometer.

o The luminescent signal is proportional to the amount of ADP produced and thus reflects
the kinase activity.

o Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the
inhibitor concentration.
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MTT Assay for Anticancer Activity

This colorimetric assay assesses the effect of 4-aminoisoxazole derivatives on the metabolic
activity of cancer cells, which is an indicator of cell viability.

Cell Seeding:

o Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere
overnight.

Compound Treatment:

o Treat the cells with various concentrations of the 4-aminoisoxazole derivative and a
vehicle control (e.g., DMSO).

o Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition and Incubation:

o Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each
well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to
purple formazan crystals.

Solubilization and Absorbance Measurement:

o Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan
crystals.

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:
o Calculate the percentage of cell viability compared to the vehicle control.

o Determine the IC50 value, which is the concentration of the compound that inhibits cell
growth by 50%.

Visualizations
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JAK-STAT Signaling Pathway and Inhibition by 4-Aminoisoxazole Derivatives.
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Induction of Apoptosis by 4-Aminoisoxazole Derivatives via Caspase Activation.
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General Workflow for Drug Discovery using the 4-Aminoisoxazole Scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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